molecular formula C10H14N2O B12992181 1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Cat. No.: B12992181
M. Wt: 178.23 g/mol
InChI Key: NOOAXTUBWKKEQE-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a heterocyclic compound that features a cyclopentane ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:

    1-(tert-Butyl)-1H-pyrazole: This compound has a similar pyrazole ring but lacks the fused cyclopentane ring, making it less sterically hindered.

    tert-Butyl-4-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate: This compound features additional functional groups that enhance its biological activity.

    5-(1-(tert-Butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a more complex structure and is used in different applications

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-tert-butyl-5,6-dihydrocyclopenta[c]pyrazol-4-one

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-8-4-5-9(13)7(8)6-11-12/h6H,4-5H2,1-3H3

InChI Key

NOOAXTUBWKKEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)CC2

Origin of Product

United States

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